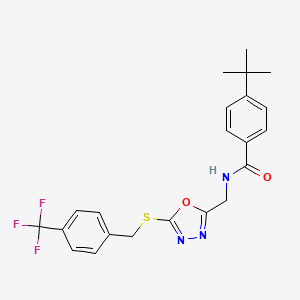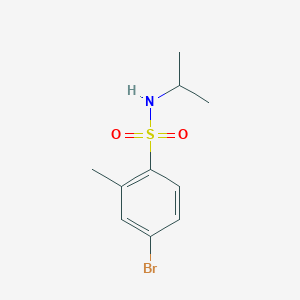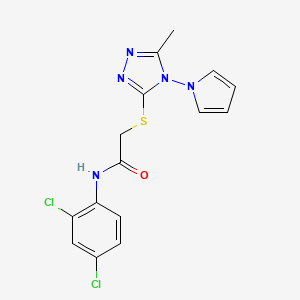![molecular formula C14H12ClN3S B3004157 2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine CAS No. 1207056-28-7](/img/structure/B3004157.png)
2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine" is a derivative of the pyrazolo[1,5-a]pyrazine class, which is known for its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with chlorophenyl groups and pyrazole or pyrazine rings are discussed, indicating a general interest in this class of compounds for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Similarly, the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involved a condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine . These methods suggest that the synthesis of the compound might also involve a cyclocondensation or condensation reaction with appropriate precursors.
Molecular Structure Analysis
The molecular structures of related compounds have been supported by crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed by X-ray crystallography . The crystal structure of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was also determined, providing insights into the arrangement of the molecular framework . These findings suggest that the molecular structure of "2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine" could similarly be elucidated using X-ray crystallography to confirm its geometry and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of pyrazole and pyrazine derivatives is often explored in the context of their potential biological activities. For instance, the antitumor activity of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine against human lung adenocarcinoma and gastric cancer cell lines was investigated, showing promising results . This suggests that "2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine" may also exhibit interesting chemical reactivity, particularly in biological systems, which could be a subject for further research.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are often characterized using various spectroscopic methods. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its crystal structure was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques could be applied to "2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine" to determine its physical and chemical properties, including stability, solubility, and potential intermolecular interactions.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Imidazo[1,5-a]pyrazolo[5,1-c]pyrazines : A study by Tsizorik et al. (2018) describes the reaction of 4-Chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate to form ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. These compounds are further processed to yield corresponding acids, alcohols, and aldehydes, indicating versatile chemical reactivity and potential for further modification (Tsizorik et al., 2018).
Applications in Cancer Research
- Synthesis and Evaluation Against Lung Cancer Cells : Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their efficacy against A549 lung cancer cells. The study found that compounds with a 4-chlorophenyl group at the pyrazole moiety, such as 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, exhibited significant inhibitory effects. This suggests the potential of these compounds in developing anticancer therapies (Zhang et al., 2008).
Antimicrobial Activity
- Antimicrobial and Anticancer Agents : Hafez et al. (2016) researched novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds demonstrated significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin, highlighting their potential in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Studies
- Crystal and Molecular Structure Analysis : Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and analyzed its crystal and molecular structure. The study provides insights into the molecular interactions and structural stability of such compounds, which can be crucial for their application in various fields of chemistry and biology (Achutha et al., 2017).
将来の方向性
The study of pyrazolo[1,5-a]pyrazines is an active area of research, with potential applications in medicinal chemistry and materials science . The introduction of different substituents, such as the chlorophenyl and ethylthio groups in “2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine”, could open up new avenues of research and potential applications.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-2-19-14-13-9-12(17-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBXULOXVIRGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)

